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molecular formula C12H10O2S B363903 Diphenyl sulfone CAS No. 127-63-9

Diphenyl sulfone

Cat. No. B363903
M. Wt: 218.27g/mol
InChI Key: KZTYYGOKRVBIMI-UHFFFAOYSA-N
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Patent
US05412059

Procedure details

A mixture of 1,2-diaminobenzene (25.17 g, 0.233 mol), phenyl-4-hydroxphenylbenzoate (50.17 g, 0.234 mol), diphenylsulfone (121.15 g), and toluene (100 ml) were heated under a nitrogen atmosphere for 16 hours at 150° C. The toluene was removed and the temperature increased to 260° C. and maintained for two and one-half hours. A vacuum was subsequently applied and the temperature increased to 290° C. and maintained for one and one-half hours. The warm reaction mixture was precipitated in toluene, washed in hot toluene, and subsequently dried at 110° C. to afford 45.00 g (92% crude yield) of a red-tan powder, m.p. (DTA) 279° C. (broad). The solid was recrystallized from 40% aqueous ethanol using charcoal to afford a light tan crystalline product (31.46 g, 64% yield). The compound exhibited a sharp melt by DTA with an endothermic minimum at 280° C. Anal. calcd for C13H10N2O: C, 74.27%; H, 4.79%; N, 13.32%; Found: C, 74.21%; H, 4.75%; N, 13.21%.
Quantity
25.17 g
Type
reactant
Reaction Step One
Quantity
121.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].C1(S(C2C=CC=CC=2)(=O)=[O:16])C=CC=CC=1.[C:24]1([CH3:30])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>>[OH:16][C:27]1[CH:28]=[CH:29][C:24]([C:30]2[NH:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[N:8]=2)=[CH:25][CH:26]=1

Inputs

Step One
Name
Quantity
25.17 g
Type
reactant
Smiles
NC1=C(C=CC=C1)N
Name
Quantity
121.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The toluene was removed
TEMPERATURE
Type
TEMPERATURE
Details
the temperature increased to 260° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for two and one-half hours
TEMPERATURE
Type
TEMPERATURE
Details
the temperature increased to 290° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for one and one-half hours
CUSTOM
Type
CUSTOM
Details
The warm reaction mixture
CUSTOM
Type
CUSTOM
Details
was precipitated in toluene
WASH
Type
WASH
Details
washed in hot toluene
CUSTOM
Type
CUSTOM
Details
subsequently dried at 110° C.
CUSTOM
Type
CUSTOM
Details
to afford 45.00 g (92% crude yield) of a red-tan powder, m.p. (DTA) 279° C. (broad)
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from 40% aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 31.46 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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